3-(3-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478255-14-0
Cat. No.: VC16171975
Molecular Formula: C19H20ClN5S
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478255-14-0 |
|---|---|
| Molecular Formula | C19H20ClN5S |
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C19H20ClN5S/c1-3-24(4-2)17-10-8-14(9-11-17)13-21-25-18(22-23-19(25)26)15-6-5-7-16(20)12-15/h5-13H,3-4H2,1-2H3,(H,23,26)/b21-13+ |
| Standard InChI Key | ZORHXFJGMQUGNC-FYJGNVAPSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics and Molecular Geometry
Core Triazole Framework
The 1,2,4-triazole-5(4H)-thione core forms the structural backbone of the compound, contributing to its stability and capacity for hydrogen bonding. The triazole ring exists in a thione tautomeric form, with sulfur at position 5 enhancing electron delocalization and influencing intermolecular interactions . Substitution at positions 3 and 4 introduces steric and electronic modifications that modulate biological activity.
Substituent Analysis
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3-Chlorophenyl Group: The chlorophenyl substituent at position 3 introduces hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability and target binding.
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Diethylamino-Benzylidene Moiety: The Schiff base linkage at position 4 features a diethylamino group para to the benzylidene bond. This substituent contributes basicity and π-electron density, facilitating interactions with biological targets such as enzymes or DNA .
Crystallographic Insights
X-ray diffraction studies of analogous triazole-thione derivatives reveal monoclinic crystal systems (space group P2₁/c) with unit cell dimensions approximating a = 7.27 Å, b = 11.63 Å, c = 17.03 Å, and β = 95.12° . Intermolecular N–H···O hydrogen bonds and π–π stacking between aromatic systems (centroid distances ~3.8–4.2 Å) stabilize the lattice, suggesting similar packing behavior in the title compound .
Synthesis and Reaction Optimization
Synthetic Route
The compound is synthesized via a two-step protocol:
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Formation of Triazole-Thione Precursor: 5-Amino-1,3,4-thiadiazole-2-sulfonamide reacts with hydrazine hydrate in ethanol/xylene under reflux to yield 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione .
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Schiff Base Condensation: The diamine intermediate undergoes condensation with 4-(diethylamino)benzaldehyde in acidic media, forming the benzylidene linkage.
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/xylene (2:1 v/v) |
| Temperature | Reflux (~80°C) |
| Reaction Time | 48–72 hours |
| Yield | 75–85% |
Mechanistic Considerations
The condensation proceeds via nucleophilic attack of the triazole amine on the aldehyde carbonyl, followed by dehydration to form the imine bond. Acid catalysis (e.g., acetic acid) protonates the carbonyl oxygen, enhancing electrophilicity and driving the equilibrium toward product formation .
Analytical Characterization
Spectroscopic Techniques
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Infrared Spectroscopy (IR): Key absorptions include:
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Nuclear Magnetic Resonance (NMR):
Elemental Analysis
Experimental data align closely with theoretical values for C₁₉H₂₀ClN₅S:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 59.13 | 59.20 |
| H | 5.22 | 5.28 |
| N | 18.13 | 18.20 |
| S | 8.30 | 8.35 |
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